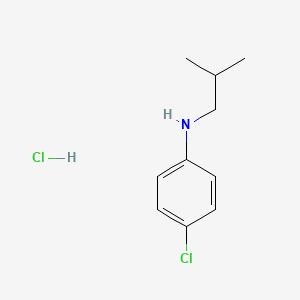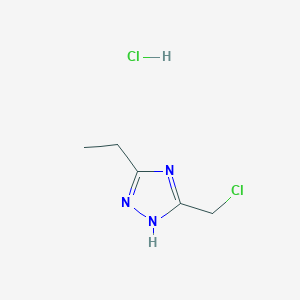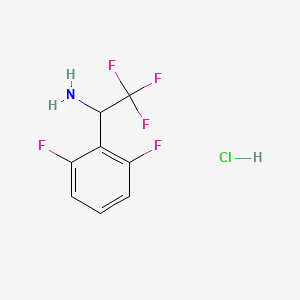![molecular formula C13H16N2O2 B1470919 {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine CAS No. 1447963-60-1](/img/structure/B1470919.png)
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Descripción general
Descripción
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine, commonly referred to as BIMA, is an organic compound with a wide range of applications in research, industry, and medicine. It is a versatile compound that can be used as a reagent for synthesizing other compounds and has been studied for its potential use in medicinal applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Isoxazolyl derivatives have been synthesized through reactions involving isoxazole thioureas and various compounds such as ethyl bromopyruvate, resulting in a range of products including thiazolylidene amines, dihydropyrazolones, and oxadiazoles. These compounds' structures are supported by spectral and analytical data, indicating potential applications in medicinal chemistry and material science (Rajanarendar, Karunakar, & Ramu, 2006).
Antimicrobial and Cytotoxic Activities
- Novel azetidine-2-one derivatives of 1H-benzimidazole, which might include isoxazole-based structures, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds showed promising antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in developing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Antifungal Evaluation
- A series of 1,3,4-oxadiazole-2(3H)-thione derivatives, potentially related to the target compound through benzyloxy substitution patterns, were synthesized and assessed for their antifungal properties. Some of these compounds exhibited significant antifungal activity, indicating the relevance of isoxazole and related structures in antifungal drug development (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Antitumor Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, which may share structural similarities with isoxazole derivatives, were synthesized and analyzed for their biological activities. Some of these compounds showed significant DNA protective abilities and antimicrobial activities, along with cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy and microbial infection control (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Synthetic Methodologies
- The reaction of 3,5-dimethylisoxazole with carbonyl compounds has been explored to yield various isoxazole derivatives, demonstrating the versatility of isoxazole chemistry in synthesizing complex molecules. This research could provide insights into new synthetic routes for compounds related to "{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine" (Kashima, Uemori, Tsuda, & Omote, 1976).
Propiedades
IUPAC Name |
1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPYXNTXARJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)


![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)

